Methyl 3-methyl-4-nitrothiophene-2-carboxylate
Description
Contextual Framework for Research on Heterocyclic Esters, with a Focus on Nitrothiophene Derivatives
Heterocyclic esters, which include nitrothiophene derivatives, are a cornerstone of modern organic synthesis. The presence of a nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the thiophene (B33073) ring, rendering it more electron-deficient. This electronic modification activates the ring towards various chemical transformations, providing chemists with versatile synthetic pathways.
The research in this area is largely driven by the quest for novel molecules with specific functionalities. Nitrothiophene derivatives, in particular, serve as crucial starting materials for a wide array of bioactive compounds and active pharmaceutical ingredients (APIs). The strategic placement of the nitro group and the ester functionality on the thiophene scaffold allows for a high degree of molecular diversity, enabling the synthesis of complex molecular architectures.
Significance of the Thiophene Core in Organic Synthesis and Materials Science
The thiophene ring is a privileged scaffold in both organic synthesis and materials science. nih.govresearchgate.net Its structural similarity to benzene (B151609), yet with distinct electronic properties due to the presence of the sulfur atom, makes it a versatile building block. cognizancejournal.comnih.gov Thiophene and its derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netclinicalresearchnewsonline.com
In the realm of materials science, the thiophene core is a fundamental component in the development of conductive polymers, organic light-emitting diodes (OLEDs), and organic solar cells. cognizancejournal.com The ability of thiophene-based polymers to conduct electricity has paved the way for innovations in flexible electronics and advanced sensor technologies. The tunable electronic properties of the thiophene ring, which can be modulated through substitution, are key to designing materials with desired optical and electronic characteristics. cognizancejournal.com
Current Research Frontiers in Nitrothiophene Chemistry
The field of nitrothiophene chemistry is continually evolving, with researchers exploring new synthetic methodologies and applications. A significant research thrust is the development of more efficient and selective methods for the synthesis of nitrothiophenes. google.com Traditional nitration methods often yield mixtures of isomers, necessitating challenging purification steps. google.com Consequently, there is a growing interest in catalytic approaches that offer higher regioselectivity and yields under milder reaction conditions. google.com
Another active area of research involves the use of nitrothiophenes as versatile intermediates in tandem and domino reactions. These one-pot multi-step reactions offer a more sustainable and atom-economical approach to the synthesis of complex molecules. The reactivity of the nitrothiophene ring allows for a sequence of transformations, such as nucleophilic aromatic substitution followed by cyclization, to be carried out in a single synthetic operation.
Furthermore, the unique electronic properties of nitrothiophenes are being harnessed in the design of novel functional materials. Researchers are investigating how the incorporation of nitrothiophene units into larger conjugated systems can influence their photophysical and electronic properties, with potential applications in nonlinear optics and molecular electronics. researchtrends.net The development of nitrothiophene-based compounds with specific biological activities, such as antibacterial agents, also remains an important research frontier. nih.gov
Data on Related Compounds
To provide a broader context, the following tables detail the properties of related thiophene derivatives.
Table 1: Physical and Chemical Properties of Methyl 4-nitrothiophene-2-carboxylate
| Property | Value |
| Molecular Formula | C6H5NO4S |
| Molecular Weight | 187.1732 g/mol |
| Density | 1.454 g/cm³ |
| Boiling Point | 319.1°C at 760 mmHg |
| Flash Point | 146.8°C |
| Refractive Index | 1.582 |
| Vapor Pressure | 0.000345 mmHg at 25°C |
Source: chemnet.com
Table 2: Properties of Methyl 3-methylthiophene-2-carboxylate
| Property | Value |
| Molecular Formula | C7H8O2S |
| Molecular Weight | 156.20 g/mol |
| IUPAC Name | methyl 3-methylthiophene-2-carboxylate |
| CAS Number | 81452-54-2 |
Source: nih.gov
Table 3: Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate
| Property | Value |
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| Melting Point | 85-88 °C |
| CAS Number | 85006-31-1 |
Source: nih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-4-5(8(10)11)3-13-6(4)7(9)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBYLFNNHFIFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Methyl 4 Nitrothiophene 2 Carboxylate: Strategic Approaches and Advancements
Established Synthetic Pathways to Substituted Thiophene (B33073) Carboxylates
The synthesis of substituted thiophene carboxylates is well-documented, with several named reactions providing reliable access to the thiophene core. These methods can be broadly categorized into those that form the heterocyclic ring from acyclic precursors and those that modify an existing thiophene ring. mdpi.com
Cyclization Reactions for Thiophene Ring Formation
The construction of the thiophene ring is a cornerstone of thiophene chemistry. Several classical methods have been developed, each starting from different acyclic precursors to yield a variety of substitution patterns.
Gewald Aminothiophene Synthesis: This is a powerful multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.net The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization. wikipedia.org While this method directly produces 2-aminothiophenes, the amino group can serve as a synthetic handle for further transformations. Modifications using microwave irradiation have been shown to improve reaction times and yields. wikipedia.orgresearchgate.net
Fiesselmann Thiophene Synthesis: Developed by Hans Fiesselmann, this reaction generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.orgderpharmachemica.com The mechanism involves a conjugate addition of the deprotonated thioglycolate to the alkyne, followed by a second addition and cyclization. wikipedia.org This method is particularly useful for creating thiophenes with hydroxyl and carboxylate functionalities.
Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions. derpharmachemica.comresearchgate.net The reaction, which proceeds through a Stobbe-type mechanism, typically yields thiophene-2,5-dicarboxylates after hydrolysis of the initial ester-acid product. derpharmachemica.comsemanticscholar.orgacs.org
| Reaction Name | Key Precursors | Typical Product | Key Features |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Polysubstituted 2-Aminothiophene | Multicomponent reaction, mild conditions, readily available starting materials. wikipedia.orgresearchgate.netscispace.com |
| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | 3-Hydroxy-2-thiophenecarboxylic Acid Derivative | Base-catalyzed, provides access to hydroxy-substituted thiophene esters. wikipedia.orgderpharmachemica.comwikiwand.com |
| Hinsberg Synthesis | 1,2-Dicarbonyl Compound, Diethyl Thiodiacetate | 3,4-Disubstituted Thiophene-2,5-dicarboxylate | Base-catalyzed condensation, often followed by hydrolysis. derpharmachemica.comresearchgate.netsemanticscholar.org |
Functionalization of Precursor Thiophenes
An alternative to de novo ring synthesis is the modification of a simpler, pre-formed thiophene ring. The thiophene nucleus is susceptible to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups.
Nitration: The introduction of a nitro group onto a thiophene ring is a key potential step toward the target molecule. Nitration is a classic electrophilic aromatic substitution, though the reactivity of the thiophene ring requires careful control of reaction conditions to avoid side reactions or decomposition.
Halogenation and Subsequent Functionalization: Thiophenes can be halogenated, typically with reagents like N-bromosuccinimide (NBS). youtube.com The resulting halothiophene is a versatile intermediate. For instance, it can be converted into a Grignard reagent, which can then be carboxylated using carbon dioxide to introduce a carboxylic acid group. beilstein-journals.org
Acylation: Friedel-Crafts acylation can introduce an acetyl group onto the thiophene ring, which can then be oxidized to a carboxylic acid via the haloform reaction. researchgate.net Recent developments have focused on more efficient acylation using protic acid resins as catalysts, which simplifies workup. acs.org
Direct Carboxylation: Palladium-catalyzed methods have been developed for the direct carboxylation of C-H bonds on the thiophene ring using CO2, offering a more atom-economical route to thiophene carboxylic acids. mdpi.com
Novel Synthetic Routes and Retrosynthetic Analyses for Methyl 3-methyl-4-nitrothiophene-2-carboxylate
While classical methods provide a solid foundation, the synthesis of a highly substituted molecule like this compound can benefit from modern, more efficient strategies that combine multiple steps into a single operation. A plausible retrosynthetic analysis for the target compound could involve disconnecting the thiophene ring to reveal acyclic precursors suitable for a multicomponent cyclization, or it could involve late-stage functionalization of a pre-built 3-methylthiophene-2-carboxylate core.
One-Pot and Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. tandfonline.com They are prized for their step- and atom-economy. nih.gov
The Gewald reaction is a prime example of an MCR used for thiophene synthesis. researchgate.net While it traditionally yields 2-aminothiophenes, one could envision a strategy starting with precursors designed to yield the 3-methyl-2-carboxylate scaffold, followed by a one-pot nitration. More advanced one-pot procedures involve amine-mediated ring opening of activated 2-methylene-1,3-dithioles followed by intramolecular annulation to create highly substituted thiophenes under mild conditions. lnu.edu.cn Another approach involves synthesizing thiophene-2-carboxylates from β-nitroacrylates under continuous flow conditions, which involves a conjugate addition, elimination of nitrous acid, and a final acid-promoted cyclization-aromatization. researchgate.netresearchgate.net
Tandem Reaction Sequences
Tandem (or cascade) reactions are processes where multiple bond-forming events occur sequentially in one pot without isolating intermediates. These reactions can rapidly build molecular complexity from simple starting materials.
Recent literature highlights several innovative tandem sequences for thiophene synthesis:
Tandem Henry Reaction and Nucleophilic Substitution: A route to 2-nitrothiophenes has been developed involving a tandem Henry reaction of nitromethane (B149229) with 3-thiocyanatopropenals, followed by an intramolecular nucleophilic substitution on the sulfur atom. bohrium.comresearchgate.net This strategy directly installs the nitro group during the ring-forming process.
Thio-Michael Addition/Oxidative Annulation/Sulfur Migration: A catalyst system of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) enables a tandem sequence starting from allenes and thioamides. The reaction proceeds via a thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration to yield highly functionalized 3-aminothiophenes. organic-chemistry.org
Copper-Catalyzed Addition/Cycloisomerization: A copper(I)-catalyzed tandem reaction between alkylidenethiiranes and terminal alkynes has been shown to produce highly substituted thiophenes, demonstrating the power of metal catalysis in orchestrating complex transformations. mdpi.comrsc.org
Catalytic and Organocatalytic Approaches in Thiophene Carboxylate Synthesis
The use of catalysts, both metal-based and purely organic, has revolutionized the synthesis of heterocycles by enabling milder reaction conditions, higher selectivity, and access to novel transformations.
Metal Catalysis: Transition metals are widely used in thiophene synthesis. Palladium(II) complexes catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.com Copper catalysts are effective in various tandem reactions, including the S-arylation/annulation to form benzo[b]thiophenes and the synthesis of polysubstituted 2-aminothiophenes. bohrium.comresearchgate.net Rhodium catalysts can generate thiavinyl carbenes from 1,2,3-thiadiazoles, which then undergo cycloaddition with alkynes to form thiophenes. bohrium.comorganic-chemistry.org Vanadium, iron, and molybdenum complexes have been shown to catalyze the reaction of thiophene with carbon tetrachloride and an alcohol to produce thiophene carboxylate esters. researchgate.net
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. L-proline, a simple amino acid, has been used to catalyze the one-pot synthesis of functionalized 2-aminothiophene scaffolds. tandfonline.comorganic-chemistry.org In more complex applications, chiral organocatalysts, such as quinine-derived bifunctional thioureas, have been employed for the asymmetric [3+3] annulation of benzo[b]thiophene derivatives, yielding products with high enantioselectivity. rsc.org These methods provide a pathway to optically active thiophenes, which is of great importance in medicinal chemistry. acs.orgmetu.edu.trnih.gov
| Catalyst Type | Metal/Molecule | Reaction Type |
| Transition Metal | Palladium (Pd) | Heterocyclodehydration, C-H Carboxylation mdpi.commdpi.com |
| Copper (Cu) | Tandem Addition/Cycloisomerization, Annulation bohrium.comrsc.orgresearchgate.net | |
| Rhodium (Rh) | Transannulation via Thiavinyl Carbenes bohrium.comorganic-chemistry.org | |
| Iron (Fe), Molybdenum (Mo) | Carboxylation/Esterification researchgate.net | |
| Organocatalyst | L-Proline | One-pot 2-Aminothiophene Synthesis tandfonline.comorganic-chemistry.org |
| Quinine-derived Thiourea | Asymmetric [3+3] Annulation rsc.org |
Transition Metal-Mediated Syntheses
While a direct transition metal-mediated synthesis for this compound is not extensively documented, the principles of transition metal catalysis are fundamental to the construction of its precursors and analogues. Transition metals, particularly palladium, nickel, and copper, are pivotal in forming the carbon-carbon and carbon-heteroatom bonds necessary to build the substituted thiophene core. mdpi.com
Cross-coupling reactions such as Suzuki, Stille, and Kumada are instrumental in the synthesis of substituted thiophenes. nih.gov For a molecule like this compound, a plausible synthetic strategy would involve the construction of a suitably substituted thiophene precursor, followed by a nitration step. For instance, a transition metal-catalyzed cross-coupling could be employed to introduce the methyl group at the 3-position of a pre-functionalized thiophene-2-carboxylate (B1233283).
Recent advancements have also focused on the direct C-H functionalization of thiophenes, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. nih.gov These methods, often catalyzed by palladium, can be used to introduce aryl or alkyl groups with high regioselectivity, governed by the electronic properties of the directing groups already present on the thiophene ring.
The following table summarizes some transition metal-catalyzed reactions that are relevant to the synthesis of substituted thiophenes:
| Reaction Name | Catalyst | Reactants | Bond Formed | Reference |
| Suzuki Coupling | Palladium | Organoboron compound + Organic halide | C-C | mdpi.com |
| Stille Coupling | Palladium | Organotin compound + Organic halide | C-C | nih.gov |
| Kumada Coupling | Nickel or Palladium | Grignard reagent + Organic halide | C-C | nih.gov |
| Direct C-H Arylation | Palladium | Arene + Aryl halide | C-C | nih.gov |
Heterogeneous Catalysis in Nitration Reactions
The nitration of the thiophene ring is a critical step in the synthesis of this compound. Traditional nitration methods often employ strong acids, which can lead to oxidation and decomposition of the sensitive thiophene ring. nih.gov Heterogeneous catalysis offers a milder and more selective alternative.
Solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite), have been shown to be effective for the nitration of thiophene. google.com These catalysts provide acidic sites for the generation of the nitronium ion (NO₂⁺) from nitric acid under less harsh conditions than traditional mixed-acid nitration. google.com The use of these solid catalysts also simplifies product purification, as the catalyst can be easily removed by filtration. google.com This approach is not only more environmentally friendly by dispensing with the use of corrosive acids but can also enhance regioselectivity. google.com
The choice of catalyst and reaction conditions can influence the position of nitration. For the synthesis of this compound, the goal is to introduce the nitro group at the 4-position. The directing effects of the existing methyl and carboxylate groups on the thiophene ring will play a crucial role in achieving the desired regioselectivity.
The table below presents data on the heterogeneous catalytic nitration of thiophene:
| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Selectivity for 2-nitrothiophene | Reference |
| Fe³⁺-montmorillonite | Nitric acid | Dichloroethane | 80 | >50% | google.com |
| K10-montmorillonite | Nitric acid | Dichloroethane | Reflux | High | google.com |
Regioselective Control in Thiophene Ring Formation and Substitution Reactions
Achieving the desired 3-methyl-4-nitro substitution pattern on the thiophene-2-carboxylate core is a significant challenge. The regiochemical outcome of electrophilic substitution reactions on a thiophene ring is dictated by the electronic nature of the substituents already present. In the case of a precursor like methyl 3-methylthiophene-2-carboxylate, both the methyl group (electron-donating) and the carboxylate group (electron-withdrawing) will influence the position of the incoming nitro group.
Several strategies can be employed to control regioselectivity:
Directing Group Effects: The interplay of the activating methyl group and the deactivating carboxylate group will determine the most favorable position for nitration.
Blocking Groups: In some cases, a removable blocking group can be introduced at a more reactive position to direct the substitution to the desired, less reactive site. The blocking group is then removed in a subsequent step.
Cyclization Strategies: Building the thiophene ring from acyclic precursors with the desired substitution pattern already in place is another powerful approach. For instance, metal-catalyzed heterocyclization of functionalized alkynes can provide a high degree of regiocontrol. nih.gov
The synthesis of unsymmetrically 3,4-disubstituted thiophenes can be achieved through stepwise ipso-substitution of a versatile building block like 3,4-bis(trimethylsilyl)thiophene, followed by palladium-catalyzed cross-coupling reactions. nih.gov While this specific precursor may not be directly applicable, the principle of sequential, regiocontrolled functionalization is highly relevant.
Sustainable and Green Chemistry Principles in the Synthesis of Nitrothiophene Derivatives
The synthesis of nitroaromatic compounds, including nitrothiophenes, has traditionally involved the use of hazardous reagents and generated significant waste. nih.gov The principles of green chemistry aim to address these issues by promoting the use of safer solvents, reducing energy consumption, and minimizing byproducts. researchgate.net
In the context of synthesizing this compound, several green chemistry principles can be applied:
Alternative Solvents: Replacing hazardous chlorinated solvents with more environmentally benign options like water or ionic liquids.
Catalysis: The use of heterogeneous catalysts, as discussed earlier, not only improves selectivity but also reduces waste by allowing for easy catalyst recovery and reuse. google.com Biocatalysis is also an emerging area for the synthesis of nitroaromatics in an environmentally friendly manner. canberra-ip.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Direct C-H functionalization is a prime example of an atom-economical approach. nih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
The development of biocatalyst systems capable of transferring a nitro group to aromatic molecules offers a promising avenue for the sustainable synthesis of nitroaromatics, with high selectivity and minimal environmental impact. canberra-ip.com
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methyl 4 Nitrothiophene 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Core
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophene and its derivatives. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate carbocation (a Wheland intermediate or σ-complex). uoanbar.edu.iq However, the reactivity and regioselectivity of these reactions are significantly influenced by the substituents already present on the thiophene ring. lumenlearning.comwikipedia.org
Substituent Effects on Reactivity and Selectivity
The presence of both electron-donating (methyl) and electron-withdrawing (nitro and methyl carboxylate) groups on the thiophene core of Methyl 3-methyl-4-nitrothiophene-2-carboxylate creates a complex interplay of electronic effects that govern its reactivity in electrophilic aromatic substitution reactions. youtube.com
The methyl group (-CH₃) at the 3-position is an activating group, donating electron density to the thiophene ring through an inductive effect. minia.edu.eg This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. wikipedia.orgyoutube.com Conversely, the nitro group (-NO₂) at the 4-position and the methyl carboxylate group (-COOCH₃) at the 2-position are both deactivating groups. lumenlearning.com They withdraw electron density from the ring through both inductive and resonance effects, reducing its nucleophilicity and making electrophilic substitution more difficult compared to unsubstituted thiophene. youtube.comlibretexts.org
Regarding selectivity, the directing effects of the substituents determine the position of electrophilic attack. The available position for substitution on the thiophene ring is C-5. The methyl group is an ortho, para-director. In the context of the thiophene ring, this translates to directing incoming electrophiles to the adjacent positions. The nitro and methyl carboxylate groups are meta-directors.
Considering the positions of the existing substituents, the directing effects on the C-5 position can be summarized as follows:
The methyl group at C-3 would activate the adjacent C-2 and C-4 positions.
The methyl carboxylate group at C-2 would direct an incoming electrophile to the C-4 and C-5 positions (meta-directing).
The nitro group at C-4 would direct an incoming electrophile to the C-2 and C-5 positions (meta-directing).
Given that the C-2 and C-4 positions are already substituted, the primary site for electrophilic attack would be the C-5 position. The directing effects of both the deactivating groups align to favor substitution at this position. While the methyl group's activating influence is present, the combined deactivating and directing power of the nitro and ester groups will likely dominate, making electrophilic substitution at C-5 the most probable outcome, albeit under potentially harsh reaction conditions.
Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for nitro-substituted aromatic compounds. nih.govresearchgate.net The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of a leaving group. libretexts.org In the case of this compound, the nitro group itself can act as the leaving group. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
Displacement of the Nitro Group by Various Nucleophiles
The nitro group in nitrothiophenes can be displaced by a variety of nucleophiles. nih.govresearchgate.netmasterorganicchemistry.comyoutube.com This reactivity is enhanced by the presence of other electron-withdrawing groups on the ring, such as the methyl carboxylate group in the target molecule. These groups help to stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov
Common nucleophiles that can displace the nitro group include:
Alkoxides and Phenoxides: Reactions with alkoxides (e.g., methoxide, ethoxide) or phenoxides can lead to the formation of the corresponding ethers. rsc.org
Amines: Primary and secondary amines can displace the nitro group to form substituted aminothiophenes. nih.gov
Thiolates: Thiolates are effective nucleophiles for the displacement of the nitro group, yielding thioethers. researchgate.net
Halides: Under certain conditions, halide ions can substitute the nitro group.
The efficiency of the displacement reaction depends on the nucleophilicity of the attacking species, the solvent, and the specific electronic environment of the thiophene ring. nih.gov
A study on the reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiolates demonstrated the facile displacement of the nitro group to form 3-sulfenylthiophene-2,5-dicarboxylates. researchgate.net This suggests that this compound would likely undergo similar reactions with thiolates at the C-4 position.
| Nucleophile | Product Type |
| RO⁻ (Alkoxides) | 4-Alkoxy-3-methylthiophene-2-carboxylate |
| ArO⁻ (Phenoxides) | 4-Phenoxy-3-methylthiophene-2-carboxylate |
| RNH₂ (Primary Amines) | 4-(Alkylamino)-3-methylthiophene-2-carboxylate |
| R₂NH (Secondary Amines) | 4-(Dialkylamino)-3-methylthiophene-2-carboxylate |
| RS⁻ (Thiolates) | 4-(Alkylthio)-3-methylthiophene-2-carboxylate |
Mechanistic Pathways of Nucleophilic Attack
The generally accepted mechanism for nucleophilic aromatic substitution on nitro-activated thiophenes is a two-step addition-elimination process. nih.govmasterorganicchemistry.com
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the nitro group (C-4 in this case). This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized over the thiophene ring and, importantly, onto the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. This delocalization provides significant stabilization to the intermediate.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the thiophene ring is restored by the departure of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻).
The stability of the Meisenheimer complex is a crucial factor in the feasibility of the SNAr reaction. The presence of the electron-withdrawing methyl carboxylate group at the 2-position of this compound would contribute to the stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4, thereby facilitating the displacement of the nitro group. researchgate.netmasterorganicchemistry.com
Transformations Involving the Ester Functionality
The methyl carboxylate group at the 2-position of this compound is susceptible to various transformations common to esters.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate is deprotonated in the basic medium, driving the reaction to completion. Given the presence of other functional groups, careful selection of reaction conditions would be necessary to avoid side reactions.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Acid-catalyzed transesterification: The mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. To drive the equilibrium towards the desired product, the alcohol is typically used in large excess. masterorganicchemistry.com
Base-catalyzed transesterification: An alkoxide corresponding to the desired ester is used as the nucleophile. This reaction is also an equilibrium process, and a large excess of the new alcohol is used as the solvent to shift the equilibrium. masterorganicchemistry.com
The following table summarizes the expected products from these transformations:
| Reaction | Reagents | Product |
| Acid-catalyzed Hydrolysis | H₃O⁺, H₂O | 3-methyl-4-nitrothiophene-2-carboxylic acid |
| Base-catalyzed Hydrolysis | NaOH, H₂O then H₃O⁺ | 3-methyl-4-nitrothiophene-2-carboxylic acid |
| Acid-catalyzed Transesterification | R'OH, H⁺ | R' 3-methyl-4-nitrothiophene-2-carboxylate |
| Base-catalyzed Transesterification | R'O⁻, R'OH | R' 3-methyl-4-nitrothiophene-2-carboxylate |
Reduction Reactions of the Carboxylate Group
The selective reduction of the ester functional group in the presence of a nitro group presents a significant challenge in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can readily reduce esters to alcohols, they often simultaneously reduce the nitro group. However, specific reagents and conditions can achieve the desired selectivity.
One common approach involves the use of sodium borohydride (B1222165) (NaBH4) in combination with a Lewis acid or in a specific solvent system. For instance, refluxing with NaBH4 in tert-butanol (B103910) with the dropwise addition of methanol (B129727) has been reported to selectively reduce the ester group while leaving the nitro group intact. Another effective method is the use of diborane (B8814927) (B2H6) or its complex with tetrahydrofuran (B95107) (BH3·THF), which is known for its specificity towards carboxylic acids and esters over nitro groups. The combination of 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) and NaBH4 has also been successfully employed for the reduction of a carboxylic acid to an alcohol in the presence of a nitro group.
It is important to note that the direct use of potent hydride reagents like LiAlH4 will typically lead to the reduction of both the ester and the nitro group. Therefore, careful selection of the reducing agent and reaction conditions is paramount to achieve the selective transformation of the carboxylate group in this compound.
Redox Chemistry of the Nitro Group and its Synthetic Utility
The nitro group of this compound is a versatile functional group that can undergo various reduction reactions, providing access to a range of valuable amino and nitroso derivatives. The presence of the nitro group also significantly influences the stability and reactivity of the thiophene ring.
Reduction of the Nitro Group to Amino and Nitroso Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. researchgate.net
Common methods for the reduction of aromatic nitro compounds to their corresponding amines include:
Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. wikipedia.orggoogle.com Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate, is another effective approach. mdpi.com
Metal-based Reductions: Reagents like tin (Sn) in the presence of an acid catalyst (e.g., hydrochloric acid) followed by a basic workup are classic methods for nitro group reduction. youtube.com Other metal-based systems, such as iron in acidic media, are also widely used. researchgate.net
Borohydride Systems: While sodium borohydride (NaBH4) alone is generally not effective for the reduction of nitro groups, its reactivity can be enhanced by the addition of transition metal complexes. jsynthchem.comjsynthchem.com For instance, the NaBH4/Ni(PPh3)4 system has been used to reduce nitroaromatic compounds to amines. jsynthchem.comjsynthchem.com A combination of NaBH4 and FeCl2 has been shown to selectively reduce the nitro group in the presence of an ester. thieme-connect.comthieme-connect.combohrium.commendeley.com
The partial reduction of the nitro group can lead to the formation of nitroso derivatives. This transformation can be achieved under specific reaction conditions, often involving milder reducing agents or controlled reaction times. The synthesis of C-nitroso compounds can also be accomplished through direct nitrosation of activated aromatic rings. nih.gov
The following table summarizes various reagents used for the reduction of nitro compounds:
| Reagent/System | Product(s) | Notes |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Amine | A common and efficient method. rsc.orgmit.edu |
| Tin (Sn) / HCl | Amine | A classic method requiring a subsequent basic workup. youtube.com |
| Iron (Fe) / Acid | Amine | A widely used and economical method. researchgate.net |
| NaBH4 / Ni(PPh3)4 | Amine | An example of an enhanced borohydride system. jsynthchem.comjsynthchem.com |
| NaBH4 / FeCl2 | Amine | Allows for selective reduction in the presence of esters. thieme-connect.comthieme-connect.combohrium.commendeley.com |
| Diborane | Hydroxylamine (B1172632) | Can lead to the formation of hydroxylamine derivatives. wikipedia.org |
Impact on Thiophene Ring Stability and Reactivity
The presence of a strong electron-withdrawing group like the nitro group has a profound impact on the electronic properties and reactivity of the thiophene ring. This influence manifests in several ways:
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group significantly deactivates the thiophene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. libretexts.org This is because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate in SNAr reactions. nih.govuoanbar.edu.iqresearchgate.net This enhanced reactivity allows for the displacement of leaving groups on the thiophene ring by various nucleophiles. nih.gov
Influence on Ring Stability: The strong electron-withdrawing nature of the nitro group can decrease the aromatic character and stability of the thiophene ring. semanticscholar.org This can make the ring more susceptible to certain types of reactions that might not occur in its absence.
Directing Effects: In electrophilic substitution reactions, the nitro group is a meta-director. However, in the context of thiophenes, which are inherently more reactive than benzene, the directing effects of both the activating and deactivating groups must be considered. In nucleophilic aromatic substitution, the nitro group acts as an ortho-para director, stabilizing the intermediate carbanion when the nucleophile attacks at these positions relative to the nitro group. libretexts.org
Metal-Catalyzed Coupling Reactions of Thiophene Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to thiophene derivatives. rhhz.net These reactions offer efficient pathways to functionalize the thiophene core, enabling the synthesis of complex molecules with diverse applications.
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as highly attractive strategies in organic synthesis, as they avoid the need for pre-functionalized starting materials. rsc.orgresearchgate.net In the context of thiophene derivatives, metal catalysts, particularly palladium, have been instrumental in promoting the direct coupling of C-H bonds with various partners. mdpi.com
Key aspects of C-H activation and functionalization of thiophenes include:
Regioselectivity: The C2 and C5 positions (α-positions) of the thiophene ring are generally more electron-rich and thus more reactive towards electrophilic metalation. nih.gov However, strategies have been developed to achieve functionalization at the less reactive C3 and C4 positions (β-positions). rsc.org
Catalytic Systems: Palladium catalysts are frequently employed for these transformations, often in combination with specific ligands and additives. mdpi.com For instance, palladium acetate (B1210297) (Pd(OAc)2) with ligands like X-Phos has been used for the direct arylation of thiophenes. mdpi.com
Reaction Types: C-H activation can be coupled with various reaction partners, including aryl halides (for direct arylation) and other heteroarenes. rsc.org This allows for the construction of biaryl and hetero-biaryl structures.
The development of C-H functionalization strategies provides a more atom-economical and efficient approach to the synthesis of substituted thiophenes compared to traditional cross-coupling methods that require halogenated thiophenes. researchgate.netnih.gov
Derivatization Strategies and Functionalization of Methyl 3 Methyl 4 Nitrothiophene 2 Carboxylate
Synthesis of Novel Thiophene-Based Scaffolds from the Parent Compound
The transformation of Methyl 3-methyl-4-nitrothiophene-2-carboxylate into more complex, novel scaffolds is primarily achieved through reactions targeting its key functional groups, particularly the highly activated nitro group. A principal strategy involves the nucleophilic aromatic substitution (SNAr) of the nitro group, which serves as an excellent leaving group. This approach has been effectively used to construct fused heterocyclic systems, such as thieno[3,2-b]thiophenes, from similar 3-nitrothiophene (B186523) precursors. researchgate.netmdpi.com
The process typically begins with the reaction of a 3-nitrothiophene derivative with a sulfur nucleophile, like a thiolate. For instance, reacting 3-nitrothiophene-2,5-dicarboxylates with thiophenols or methyl thioglycolate in the presence of a base like potassium carbonate (K₂CO₃) leads to the displacement of the nitro group and the formation of 3-sulfenylthiophene intermediates. researchgate.net These intermediates, containing strategically placed carbonyl groups, can then undergo intramolecular cyclization reactions. One such cyclization is the Dieckman condensation, where treatment with a base like sodium alcoholate prompts the formation of a new ring, yielding the fused thieno[3,2-b]thiophene (B52689) core. researchgate.netmdpi.com
Another powerful technique for elaborating the thiophene (B33073) scaffold is palladium-catalyzed direct C-H arylation. While this method is often applied to thiophenes with directing groups like a free amine, the underlying principle is relevant. For example, the amino analogue, methyl 3-amino-4-methylthiophene-2-carboxylate, can be selectively arylated at the C5 position. researchgate.net This suggests that after the reduction of the nitro group in the parent compound to an amino group, similar C-H functionalization strategies could be employed to introduce aryl substituents, thereby expanding the molecular complexity and creating diverse scaffolds. researchgate.net
These derivatization pathways highlight the utility of the parent compound as a building block. By leveraging the reactivity of the nitro group and the potential for functionalizing the C-H bonds of the thiophene ring, a wide range of novel, more complex thiophene-based structures can be synthesized for various applications. mdpi.comnih.gov
Exploration of Substituent Effects on Electronic and Reactivity Profiles
Substituents on an aromatic ring profoundly influence its electronic properties and chemical reactivity by exerting inductive and resonance effects. lumenlearning.com In the context of this compound and its derivatives, the nature of the substituents dictates the molecule's behavior in chemical transformations, particularly in reactions like nucleophilic aromatic substitution (SNAr). nih.gov
The electron-withdrawing groups (EWGs) present on the parent compound, such as the nitro (NO₂) and carboxylate (CO₂CH₃) groups, deactivate the ring towards electrophilic attack but significantly activate it for nucleophilic attack. lumenlearning.comnih.gov The nitro group, in particular, is strongly deactivating and can stabilize the negative charge that develops in the thiophene ring during the formation of the intermediate in an SNAr reaction. nih.gov
Computational studies on analogous systems, such as 2-methoxy-3-X-5-nitrothiophenes, have provided quantitative insights into these effects. The reactivity in SNAr reactions with nucleophiles like pyrrolidine (B122466) is directly correlated with the electronic nature of the substituent at the 3-position (the 'X' group). nih.gov As the electron-withdrawing strength of the substituent increases, the activation energy for the reaction decreases, making the substitution more favorable. nih.gov
Table 1: Effect of Substituent 'X' on the Reactivity of 3-X-5-nitrothiophene Derivatives in SNAr Reactions Data adapted from computational studies on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.gov
| Substituent (X) | Gibbs Free Energy Barrier (ΔG‡ in kcal/mol) | Electronic Effect |
|---|---|---|
| NO₂ | 16.5 | Strongly Electron-Withdrawing |
| CN | 19.0 | Strongly Electron-Withdrawing |
| SO₂CH₃ | 19.3 | Strongly Electron-Withdrawing |
| CO₂CH₃ | 20.2 | Moderately Electron-Withdrawing |
| H | 24.1 | Neutral |
Substituents also tune the fundamental electronic profile of the molecule by altering the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on related thiophene-containing structures show that adding a strong electron-withdrawing group like -NO₂ significantly lowers both the HOMO and LUMO energy levels. nih.gov This reduction in the HOMO-LUMO energy gap is a critical factor for applications in optoelectronics. nih.gov Conversely, electron-donating groups like methyl (-CH₃) have a less pronounced effect on these energy levels. nih.gov This demonstrates that the electronic and reactivity profiles of thiophene derivatives can be precisely controlled through the strategic selection of substituents.
Design Principles for Advanced Thiophene Building Blocks
The design of advanced thiophene building blocks from precursors like this compound is guided by the intended application, whether in materials science or medicinal chemistry. The core principle involves the strategic functionalization of the thiophene ring to achieve specific electronic, structural, and pharmacological properties. mdpi.comnih.gov
A key design strategy for materials science, particularly for organic electronics and solar cells, is the creation of extended, planar π-conjugated systems. nih.gov The synthesis of fused scaffolds like thieno[3,2-b]thiophenes is a direct application of this principle. researchgate.netmdpi.com These rigid, planar structures facilitate intermolecular π-π stacking and enhance charge transport, which are desirable properties for organic semiconductors. The derivatization of the parent compound through SNAr of the nitro group to initiate cyclization is a deliberate tactic to build these larger, electronically active systems. researchgate.netmdpi.com
Furthermore, the electronic properties of these building blocks can be fine-tuned by exploiting substituent effects. As discussed, the choice of substituents allows for precise control over the HOMO and LUMO energy levels. nih.gov This principle is central to designing materials with specific energy gaps tailored for absorbing and emitting light at desired wavelengths or for matching the energy levels of other components in an electronic device. nih.gov Therefore, a design workflow often involves synthesizing a library of derivatives with varying electron-donating and electron-withdrawing groups to systematically optimize performance.
In medicinal chemistry, the design principles focus on generating molecules with specific shapes and chemical functionalities that can interact with biological targets. Thiophene carboxamides, for instance, have been investigated for their antiproliferative effects. mdpi.com The derivatization of the parent compound can be aimed at introducing amide functionalities or other groups that can form hydrogen bonds or other interactions with proteins, thereby eliciting a biological response. The versatility of the substituted thiophene core allows chemists to design and synthesize novel compounds with potential therapeutic value. mdpi.comnih.gov
Computational and Theoretical Investigations of Methyl 3 Methyl 4 Nitrothiophene 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. mdpi.com These calculations can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for assessing chemical behavior.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com For similar thiophene (B33073) compounds, HOMO-LUMO gap values have been calculated to assess their reactivity profiles. For instance, the related compound Methyl-3-aminothiophene-2-carboxylate was found to have a HOMO-LUMO gap of approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com A hypothetical data table for Methyl 3-methyl-4-nitrothiophene-2-carboxylate would look like this:
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |
From these energies, other reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's behavior. mdpi.comirjweb.com
Electrostatic Potential and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Typically, red or yellow areas indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue areas represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. irjweb.com For a molecule like this compound, one would expect negative potential around the oxygen atoms of the nitro and carboxylate groups, making them likely sites for interaction with positive charges. mdpi.com In a related study on Methyl-3-aminothiophene-2-carboxylate, the most negative potential was found at the oxygen atom of the carboxyl group. mdpi.com
Mechanistic Pathways Elucidation through Molecular Dynamics and Density Functional Theory (DFT) Studies
DFT and molecular dynamics (MD) simulations are powerful methods for exploring the potential reaction pathways of a molecule. nih.gov These studies can elucidate reaction mechanisms by identifying intermediates, transition states, and the energy barriers associated with them.
Transition State Analysis and Reaction Energetics
A hypothetical reaction energetics table would include:
| Parameter | Energy (kcal/mol) |
| EReactants | Data not available |
| ETransition State | Data not available |
| EProducts | Data not available |
| Activation Energy (Ea) | Data not available |
| Reaction Energy (ΔE) | Data not available |
Conformational Analysis and Potential Energy Surfaces
Molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to find the most stable conformation (the one with the lowest energy) and to understand the energy differences between various conformations. By systematically changing bond angles and dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. researchgate.net The PES provides a comprehensive map of the molecule's energy landscape, revealing the most stable structures and the pathways for converting between them.
Computational Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netmaterialsciencejournal.org By comparing the computationally predicted spectra with experimentally measured spectra, the structure and bonding of a molecule can be confirmed. scielo.org.mx For instance, DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends, which helps in assigning the peaks in an experimental IR spectrum. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption, providing insight into the molecule's electronic structure. materialsciencejournal.org
A sample data table for predicted spectroscopic data might contain:
| Spectroscopic Technique | Predicted Parameter | Value | Experimental Value |
| Infrared (IR) | C=O stretch | Data not available | Data not available |
| Infrared (IR) | N-O stretch | Data not available | Data not available |
| UV-Visible | λmax | Data not available | Data not available |
Theoretical Insights into Intermolecular Interactions and Aggregation
Computational studies offer a powerful lens through which to understand the non-covalent forces that govern the supramolecular assembly and aggregation of "this compound". While specific theoretical investigations exclusively focused on this molecule are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related thiophene derivatives. These studies highlight the key interactions that are likely to dictate its solid-state packing and aggregation behavior.
The primary intermolecular interactions expected to play a significant role in the crystal lattice of "this compound" include hydrogen bonds, π-π stacking, and other weak van der Waals forces. Theoretical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these interactions. For analogous nitro-substituted aromatic and heteroaromatic compounds, computational analyses have revealed the importance of C—H···O hydrogen bonds, where the nitro group's oxygen atoms and the carboxylate's carbonyl oxygen act as hydrogen bond acceptors. nih.govmdpi.com
Energy framework analysis, another computational technique, allows for the calculation of interaction energies between molecules within a crystal lattice. These calculations typically distinguish between electrostatic and dispersion energy components. In many organic crystals, dispersion forces are the dominant stabilizing interaction. mdpi.com For "this compound," it is probable that dispersion energy would be a primary driver in its aggregation, complemented by electrostatic contributions from the polar nitro and carboxylate groups.
A hypothetical breakdown of the contributions of various intermolecular contacts for "this compound," based on analyses of similar structures, is presented in the table below.
| Intermolecular Contact | Predicted Percentage Contribution |
| H···H | ~35-40% |
| O···H | ~20-25% |
| C···H/H···C | ~5-10% |
| C···N/N···C | ~5-8% |
| S···H | ~5-7% |
Note: This data is predictive and based on computational studies of structurally similar nitrothiophene and aminothiophene derivatives. nih.govmdpi.com
Furthermore, the electrostatic potential surface of the molecule, which can be calculated theoretically, would likely show negative potential (red regions) around the oxygen atoms of the nitro and carboxylate groups, indicating their role as hydrogen bond acceptors, and positive potential (blue regions) around the hydrogen atoms, highlighting them as potential donors. nih.gov
Advanced Analytical Methodologies for the Structural Elucidation and Reaction Monitoring of Thiophene Carboxylates
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Thiophene (B33073) Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thiophene derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the substitution pattern on the thiophene ring.
For Methyl 3-methyl-4-nitrothiophene-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the single aromatic proton on the thiophene ring, the methyl ester protons, and the methyl group protons attached to the ring. The chemical shift of the lone thiophene proton (H-5) is significantly influenced by the electron-withdrawing effects of the adjacent nitro group and the carboxylate group. Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring (with carbons bearing the nitro and carboxylate groups being shifted downfield), and the carbons of the two methyl groups.
Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning these signals unambiguously. HMBC, for instance, can show correlations between the methyl ester protons and the carbonyl carbon, as well as between the ring methyl protons and the C3 and C4 carbons of the thiophene ring, confirming the connectivity. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds such as 2-nitrothiophene, 3-nitrothiophene (B186523), and methyl thiophene-2-carboxylate (B1233283). chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Thiophene H-5 | ~8.0 - 8.5 | ~125 - 130 | C-3, C-4 |
| Ester -OCH₃ | ~3.9 - 4.1 | ~52 - 54 | C=O |
| Ring -CH₃ | ~2.5 - 2.8 | ~14 - 17 | C-3, C-4, C-2 |
| Thiophene C-2 | - | ~130 - 135 | Ester -OCH₃, Ring -CH₃ |
| Thiophene C-3 | - | ~138 - 142 | H-5, Ring -CH₃ |
| Thiophene C-4 | - | ~145 - 150 | H-5, Ring -CH₃ |
| Thiophene C-5 | ~8.0 - 8.5 | ~125 - 130 | - |
| Ester C=O | - | ~160 - 165 | Ester -OCH₃ |
Utility of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy in Elucidating Reaction Pathways of Nitrothiophene Derivatives
Vibrational and electronic spectroscopy techniques offer valuable insights into the functional groups present in a molecule and can be used to monitor reaction progress.
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes of the functional groups within this compound. nih.gov The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically around 1720-1740 cm⁻¹. Crucially, two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. researchgate.net Vibrations associated with the thiophene ring, including C-S stretching, would also be present at lower frequencies. iosrjournals.org During a reaction, such as the reduction of the nitro group to an amine, IR spectroscopy can be used to monitor the disappearance of the characteristic NO₂ bands and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) of the resulting amine.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (R-NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (R-NO₂) | Symmetric Stretch | 1345 - 1385 |
| Ester (R-COOR') | Carbonyl (C=O) Stretch | 1720 - 1740 |
| Thiophene Ring | C-S Stretch | 600 - 850 |
| Methyl (C-H) | Stretch | 2850 - 3000 |
UV-Vis Spectroscopy: This technique is particularly useful for monitoring reactions involving conjugated systems and chromophores like the nitrothiophene ring. The electronic transitions within the molecule give rise to absorption at specific wavelengths. nih.gov For nitroaromatic compounds, characteristic absorption bands are observed in the UV-Vis spectrum. researchgate.netresearchgate.net A reaction that alters the conjugation or modifies the electron-withdrawing/donating groups on the ring, such as the reduction of the nitro group, will cause a significant shift in the absorption maximum (a hypsochromic or bathochromic shift). By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. spectroscopyonline.comchemrxiv.org
Mass Spectrometric Approaches for Product Identification and Mechanistic Fragment Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. mdpi.com
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule would likely include:
Loss of the methoxy (B1213986) group (-•OCH₃) from the ester, resulting in an [M - 31]⁺ ion.
**Loss of the nitro group (-•NO₂) or nitrous acid (-HNO₂) **, leading to [M - 46]⁺ or [M - 47]⁺ ions, which is a characteristic fragmentation for nitroaromatic compounds. nih.govnih.gov
Cleavage of the ester group , potentially leading to ions corresponding to the thiophene ring system.
Fragmentation of the thiophene ring itself, a common process in the mass spectra of thiophenes. tandfonline.comresearchgate.net
Analysis of these fragments allows chemists to piece together the molecular structure and confirm the identity of reaction products.
Table 3: Predicted Mass Spectrometry Fragments
| Ion | Proposed Loss | Description |
| [M]⁺ | - | Molecular Ion |
| [M - 31]⁺ | Loss of •OCH₃ | Loss of the methoxy radical from the ester |
| [M - 46]⁺ | Loss of •NO₂ | Loss of the nitro radical |
| [M - 59]⁺ | Loss of •COOCH₃ | Loss of the carbomethoxy radical |
X-ray Diffraction Studies for Solid-State Structural Confirmation of Thiophene Derivatives
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov It can unambiguously confirm the substitution pattern on the thiophene ring and reveal details about the planarity of the molecule and the conformation of the ester group relative to the ring. Furthermore, X-ray diffraction analysis elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, TLC)
Chromatographic methods are essential for monitoring the progress of a reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method for qualitatively monitoring a reaction. libretexts.orgrochester.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the gradual disappearance of the reactant spots and the appearance of a new spot corresponding to the product. youtube.com The relative retention factor (Rf) value of the product, which depends on its polarity and interaction with the stationary and mobile phases, can be compared to that of a known standard. rsc.orgthieme.de
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com A sample is volatilized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum. For purity assessment, a pure sample of this compound should yield a single peak in the gas chromatogram. researchgate.net The mass spectrum of this peak can be used to confirm the identity of the compound, providing a powerful combination of separation and structural analysis. scirp.org
Advanced Material Science Applications of Methyl 3 Methyl 4 Nitrothiophene 2 Carboxylate and Its Derivatives
Role as Precursors in Conjugated Polymer Synthesis for Organic Electronics
Thiophene-based conjugated polymers are at the forefront of organic electronics due to their excellent charge transport properties and chemical stability. nih.gov The derivatization of Methyl 3-amino-4-methylthiophene-2-carboxylate allows for its incorporation into polymeric chains, thereby fine-tuning the electronic characteristics of the resulting materials.
The performance of Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (FETs) is highly dependent on the molecular structure of the conjugated polymers used in their active layers. Thiophene (B33073) derivatives are widely utilized in these applications. For instance, thieno[3,2-b]thiophene (B52689) has been incorporated into materials for OLEDs and OFETs. frontiersin.org While direct applications of Methyl 3-methyl-4-nitrothiophene-2-carboxylate are not yet documented in this area, its amino derivative provides a scaffold for creating larger, more complex molecules like thieno[3,2-d]pyrimidines. These fused ring systems can be further functionalized and polymerized to create materials with specific energy levels (HOMO/LUMO) suitable for efficient charge injection and transport in OLEDs and FETs. The synthesis of such polymers often involves cross-coupling reactions like Suzuki or Stille couplings, which are common methods for creating conjugated polymers for electronic applications. rsc.org
In the field of organic solar cells (OSCs), thiophene-based polymers are extensively used as electron donor materials in the photoactive layer. rsc.org The efficiency of these devices is critically influenced by the polymer's ability to absorb sunlight and transport charge carriers effectively. The structural versatility of thiophene derivatives allows for the tuning of their optical and electronic properties. nih.gov By incorporating derivatives of Methyl 3-amino-4-methylthiophene-2-carboxylate into conjugated polymer backbones, it is conceivable to modulate the bandgap and energy levels to better match the solar spectrum and the energy levels of acceptor materials, thereby enhancing the power conversion efficiency of OSCs. researchgate.net The development of novel thiophene-based copolymers is a continuous effort to achieve higher efficiency and stability in organic photovoltaics. rsc.org
Integration into Frameworks for Optoelectronic and Photonic Devices
The integration of functional molecules into well-defined architectures is crucial for the development of advanced optoelectronic and photonic devices. ncats.io Thiophene derivatives, known for their interesting electronic and optical properties, are excellent candidates for such applications. frontiersin.org Derivatives of Methyl 3-amino-4-methylthiophene-2-carboxylate, such as thieno[3,2-d]pyrimidines, can be designed with specific functionalities that allow for their incorporation into larger systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These frameworks can exhibit unique properties, such as high charge carrier mobility or nonlinear optical responses, making them suitable for applications in light-emitting devices, photodetectors, and optical switches. nih.gov
Development of Thiophene-Based Ligands and Organocatalysts
Thiophene-containing molecules have been widely explored as ligands in coordination chemistry and catalysis. acs.org The sulfur atom in the thiophene ring can coordinate to metal centers, and the electronic properties of the thiophene ring can influence the catalytic activity of the resulting metal complex. bohrium.com Methyl 3-amino-4-methylthiophene-2-carboxylate and its derivatives can be modified to create bidentate or polydentate ligands. These ligands can then be used to synthesize novel organometallic complexes with potential applications in various catalytic transformations. The development of such catalysts is an active area of research, with the aim of creating more efficient and selective chemical processes. researchgate.net
Potential in Sensor Technology and Chemoresponsive Systems
The development of sensors and chemoresponsive systems is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. Conjugated polymers are particularly attractive for these applications due to the sensitivity of their electronic and optical properties to external stimuli. researchgate.net Thiophene-based polymers can be designed to interact with specific analytes, leading to a measurable change in their conductivity or fluorescence. While direct use of this compound in sensors is not established, its derivatives could be functionalized with recognition units for specific ions or molecules. Incorporation of these functionalized monomers into a polymer chain would lead to a chemoresponsive material that could form the basis of a chemical sensor.
Future Research Trajectories and Interdisciplinary Perspectives in Nitrothiophene Chemistry
Emerging Methodologies in High-Throughput Synthesis and Automated Discovery
The synthesis of novel thiophene (B33073) derivatives, traditionally a meticulous and time-consuming process, is being revolutionized by high-throughput and automated methodologies. bohrium.comrsc.org These approaches enable the rapid generation of large libraries of compounds, which is crucial for screening and discovering new drug candidates and materials. nih.gov
Automated synthesis platforms can perform reactions, purifications, and analyses with minimal human intervention. researchgate.netresearchgate.net For a target like Methyl 3-methyl-4-nitrothiophene-2-carboxylate, this could mean the automated exploration of various precursor modifications. For instance, an automated workflow could systematically vary the substituents on a starting thiophene ring to produce a diverse array of analogs, facilitating the rapid mapping of structure-activity relationships. Microwave-assisted synthesis, a technique known to dramatically reduce reaction times, has been successfully applied to the preparation of substituted 2-aminothiophenes and could be integrated into such automated workflows. organic-chemistry.org
Table 1: Comparison of Traditional vs. High-Throughput Synthesis Approaches
| Feature | Traditional Synthesis | High-Throughput/Automated Synthesis |
|---|---|---|
| Scale | Milligram to gram | Microgram to milligram (in parallel) |
| Rate | 1-10 compounds per week | 100s-1000s of compounds per week |
| Process | Manual, sequential | Automated, parallel |
| Data Generation | Limited, manual recording | Extensive, automated data capture |
| Application | Proof-of-concept, scale-up | Library generation, lead discovery |
These emerging techniques are pivotal for accelerating the discovery process in heterocyclic chemistry. rsc.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Exploration of Novel Catalytic Systems for Thiophene Functionalization
The functionalization of the thiophene ring is a cornerstone of its application, and catalysis is central to this endeavor. While classical methods exist, modern research focuses on developing more efficient, selective, and sustainable catalytic systems. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for C-H functionalization, allowing for the direct arylation and vicinal difunctionalization of thiophenes under mild conditions. nih.govacs.org Such methods could be applied to further elaborate the structure of this compound, adding complexity and tuning its properties.
Recent advances include the development of novel palladium catalysts that offer high C2 selectivity in the direct arylation of benzo[b]thiophene derivatives. acs.org Beyond palladium, other metals like copper and rhodium are also employed to create diverse thiophene structures. nih.gov The ongoing exploration of new ligands and metal complexes aims to provide chemists with a more versatile and precise toolkit for modifying thiophene scaffolds, including enantioselective functionalization to create chiral molecules. nih.gov
Table 2: Selected Modern Catalytic Methods for Thiophene Functionalization
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Palladium/Norbornene | Vicinal Difunctionalization | High site-selectivity and regioselectivity. nih.govacs.org |
| Palladium(II) with Arylboronic Acids | C-H Arylation | High C2 selectivity, good functional group tolerance. acs.org |
| Copper(I) with Sodium Sulfide | Cyclization | Regioselective synthesis from haloalkynes. nih.gov |
| Rhodium-based Catalysts | Cycloaddition | Access to fully substituted thiophenes from 1,2,3-thiadiazoles. nih.gov |
Advances in Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advances in spectroscopic techniques now allow for real-time, in-situ monitoring of reactions as they occur. researchgate.net Techniques like Raman spectroscopy, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy can provide detailed molecular-level information without the need to withdraw samples from the reaction vessel. mdpi.comnih.gov
For the synthesis of a compound like this compound, in-situ Raman spectroscopy could be used to monitor the formation of the nitro group by tracking characteristic vibrational bands, providing real-time data on reaction progress and the formation of any intermediates or byproducts. researchgate.netnih.govnih.gov Similarly, time-resolved kinetic NMR experiments can now offer chemically resolved snapshots of a reacting system, allowing for the simultaneous tracking of reactants, intermediates, and products. nih.govipb.ptresearchgate.net These advanced analytical methods provide a deeper understanding of reaction dynamics, enabling more precise control and optimization of synthetic procedures.
Design of New Thiophene-Based Frameworks for Advanced Materials
Thiophene derivatives are prized building blocks for advanced materials due to their excellent electronic properties. nih.gov They are integral to the synthesis of conducting polymers, such as polythiophenes, which are used in organic electronics. rsc.orgdtu.dk The specific substitution pattern on a molecule like this compound could influence the electronic properties and processability of polymers derived from it. acs.orgresearchgate.net
A particularly exciting frontier is the incorporation of thiophenes into highly ordered, porous structures like Covalent Organic Frameworks (COFs). pnas.orgmit.eduresearchgate.net Thiophene-based COFs are being explored for applications in photocatalysis, sensing, and electronics. mdpi.comnih.gov By carefully selecting functionalized thiophene monomers, researchers can engineer the pore size, surface area, and electronic characteristics of the resulting framework. mdpi.com While challenging, the design of new thiophene building blocks, potentially derived from nitrothiophene precursors, opens up possibilities for creating novel materials with bespoke properties for a new generation of electronic and optoelectronic devices. mit.edumdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-4-nitrothiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the thiophene core via cyclization of ketones containing active methylene groups (e.g., using Lawesson’s reagent or sulfur-based cyclization agents), (2) nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), and (3) esterification via reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC/DMAP for higher yields . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; ester carbonyls appear at ~165–170 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences at low temperatures.
- Flash Chromatography : Optimize solvent ratios (e.g., hexane:ethyl acetate 4:1) to separate nitro-thiophene derivatives from byproducts .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane.
- Refinement Tools : Use SHELXL for small-molecule refinement (twinning analysis if needed) and Mercury CSD 3.0 for visualization and packing analysis .
- Validation : Check for voids and hydrogen-bonding patterns (e.g., C–H···O interactions between nitro and ester groups) using Mercury’s Materials Module .
Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- Thermal Analysis : Correlate melting points (mp) with packing efficiency (e.g., tighter packing due to C–H···O networks increases mp) .
Q. What strategies are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antibacterial Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
- Enzyme Inhibition : Use fluorescence-based assays (e.g., protein-tyrosine phosphatase 1B inhibition) with IC₅₀ calculations .
Q. How can structure-activity relationships (SAR) be studied for nitro-thiophene derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens or methoxy groups at the 3- or 5-positions.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
